c[L-Ala-D-pro-L-Phe-D-trp]

Kappa opioid receptor Radioligand binding Structure-activity relationship

c[L-Ala-D-Pro-L-Phe-D-Trp] (cyclo[Ala-D-Pro-Phe-D-Trp]), also designated analogue 2 or Ala1-CJ-15,208, is a synthetic macrocyclic tetrapeptide derived from the natural product CJ-15,208. It functions as a high-affinity, purely antagonistic ligand at both kappa (KOP) and mu (MOP) opioid receptors, with negligible delta (DOP) receptor affinity.

Molecular Formula C28H31N5O4
Molecular Weight 501.6 g/mol
Cat. No. B10847360
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namec[L-Ala-D-pro-L-Phe-D-trp]
Molecular FormulaC28H31N5O4
Molecular Weight501.6 g/mol
Structural Identifiers
SMILESCC1C(=O)N2CCCC2C(=O)NC(C(=O)NC(C(=O)N1)CC3=CNC4=CC=CC=C43)CC5=CC=CC=C5
InChIInChI=1S/C28H31N5O4/c1-17-28(37)33-13-7-12-24(33)27(36)32-22(14-18-8-3-2-4-9-18)26(35)31-23(25(34)30-17)15-19-16-29-21-11-6-5-10-20(19)21/h2-6,8-11,16-17,22-24,29H,7,12-15H2,1H3,(H,30,34)(H,31,35)(H,32,36)/t17-,22-,23+,24+/m0/s1
InChIKeyOTUDCPUMJPNZRR-UYGLSEIWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

c[L-Ala-D-Pro-L-Phe-D-Trp] (CHEMBL499595): A Potent Macrocyclic Tetrapeptide Dual Kappa/Mu Opioid Receptor Antagonist for Addiction and Analgesia Research


c[L-Ala-D-Pro-L-Phe-D-Trp] (cyclo[Ala-D-Pro-Phe-D-Trp]), also designated analogue 2 or Ala1-CJ-15,208, is a synthetic macrocyclic tetrapeptide derived from the natural product CJ-15,208. It functions as a high-affinity, purely antagonistic ligand at both kappa (KOP) and mu (MOP) opioid receptors, with negligible delta (DOP) receptor affinity [1]. In vivo, the compound produces centrally mediated, KOP receptor-dependent antinociception comparable in potency to morphine, while simultaneously acting as a KOP antagonist that prevents stress-induced reinstatement of extinguished cocaine- and opioid-seeking behavior [1][2].

Why c[L-Ala-D-Pro-L-Phe-D-Trp] Cannot Be Replaced by Generic Kappa Opioid Receptor Antagonists or Unmodified CJ-15,208 Scaffolds


The macrocyclic tetrapeptide scaffold is exquisitely sensitive to stereochemical and residue-level modifications. The natural product CJ-15,208 (c[Phe-D-Pro-Phe-Trp]) exhibits mixed agonist/antagonist activity at KOP and MOP receptors, while its D-Trp isomer [D-Trp]CJ-15,208 (c[Phe-D-Pro-Phe-D-Trp]) acts predominantly as a KOP antagonist [1]. Single alanine substitution at position 1 in c[L-Ala-D-Pro-L-Phe-D-Trp] not only enhances KOP binding affinity ~7-fold over the parent [D-Trp]CJ-15,208, but also dramatically increases MOP affinity ~9.5-fold, converting the scaffold into a potent dual KOP/MOP antagonist with a distinct in vivo profile that combines KOP-mediated antinociception and KOP antagonist activity [2][3]. These divergent pharmacological outcomes demonstrate that even conservative residue substitutions produce functionally non-interchangeable compounds, making generic replacement scientifically unsound.

Quantitative Differentiation of c[L-Ala-D-Pro-L-Phe-D-Trp] from [D-Trp]CJ-15,208, CJ-15,208, and Other Kappa Opioid Receptor Ligands


7-Fold Higher Kappa Opioid Receptor Binding Affinity vs. Parent [D-Trp]CJ-15,208

In radioligand competition binding assays using CHO membranes expressing cloned human KOP receptors, c[L-Ala-D-Pro-L-Phe-D-Trp] (analogue 2, Ala1) exhibited a Ki of 3.07 ± 0.30 nM, representing a 7.1-fold improvement in affinity compared to the parent macrocycle [D-Trp]CJ-15,208 (Ki = 21.8 ± 4.8 nM) [1]. The natural product CJ-15,208 is substantially weaker, with a reported IC50 of 47 nM at the kappa receptor [2]. This enhanced affinity positions the compound among the highest-affinity macrocyclic tetrapeptide KOP ligands reported to date.

Kappa opioid receptor Radioligand binding Structure-activity relationship Macrocyclic peptide

25-Fold Superior Functional KOP Antagonist Potency (KB) Over the Parent Macrocycle

In the [35S]GTPγS functional assay, c[L-Ala-D-Pro-L-Phe-D-Trp] antagonized dynorphin A-(1-13)NH2-stimulated KOP receptor activation with a KB of 0.81 ± 0.58 nM, making it approximately 25-fold more potent as a KOP antagonist than [D-Trp]CJ-15,208 (KB = 20.2 ± 7.9 nM) [1]. The compound displayed no detectable agonist activity (<10% of dynorphin A-(1-13)NH2 stimulation) at either KOP or MOP receptors, confirming its pure antagonist character [1].

Functional antagonism GTPγS assay Kappa opioid receptor Schild analysis

Balanced Dual KOP/MOP Antagonist Profile with 6.7-Fold KOP Selectivity vs. Parent's 12-Fold Selectivity

While [D-Trp]CJ-15,208 displays a KOP/MOP selectivity ratio of 1:12 (Ki KOP = 21.8 nM, Ki MOP = 259 nM), c[L-Ala-D-Pro-L-Phe-D-Trp] exhibits a compressed selectivity window of 1:6.7 (Ki KOP = 3.07 nM, Ki MOP = 27.3 nM), reflecting a disproportionate 9.5-fold increase in MOP affinity accompanying the 7.1-fold KOP affinity gain [1]. Critically, this enhanced MOP binding translates to functional MOP antagonism (KB = 8.08 nM) without MOP agonist activity, a profile absent in the parent [1]. Neither compound exhibits meaningful DOP receptor affinity (Ki > 4,000 nM) [1].

Opioid receptor selectivity Mu opioid receptor Dual antagonism Binding profile

In Vivo KOP-Mediated Antinociception with Potency Comparable to Morphine (ED50 = 1.99 nmol i.c.v.)

Following intracerebroventricular administration in the mouse 55 °C warm-water tail-withdrawal assay, c[L-Ala-D-Pro-L-Phe-D-Trp] produced dose-dependent antinociception with an ED50 of 1.99 nmol (95% CI: 0.36–13.2), statistically indistinguishable from morphine (ED50 = 2.35 nmol, 95% CI: 1.13–5.03) [1]. Antinociception was not reversed by the MOP-selective antagonist β-FNA and was preserved in MOP knockout mice, but was substantially right-shifted in KOP knockout mice, confirming KOP receptor mediation [1]. This contrasts with CJ-15,208, whose antinociception involves both KOP and MOP mechanisms [2].

Antinociception In vivo pharmacology Tail-withdrawal assay KOP agonist

Durable KOP Antagonist Activity (6–8 h) Preventing Stress-Induced Reinstatement of Drug-Seeking Behavior

Pretreatment with c[L-Ala-D-Pro-L-Phe-D-Trp] (1 nmol, i.c.v.) produced significant KOP antagonist activity lasting 6–8 hours, as measured by blockade of the KOP-selective agonist U50,488 [1]. This duration matches that of the parent [D-Trp]CJ-15,208 at a 3-fold higher dose (3 nmol) [2]. In the conditioned place preference (CPP) paradigm, the compound prevented both cocaine- and stress-induced reinstatement of extinguished cocaine-seeking behavior [1]. More recently, an advanced analog (analog 22) derived from this series demonstrated oral KOP antagonism and prevented stress-induced reinstatement of extinguished morphine conditioned place preference at 30 mg/kg p.o., further validating the translational relevance of this chemotype [3].

Reinstatement Cocaine use disorder Opioid use disorder Stress-induced relapse Conditioned place preference

High-Impact Application Scenarios for c[L-Ala-D-Pro-L-Phe-D-Trp] in Opioid Pharmacology and Drug Discovery


Pharmacological Dissection of KOP- vs. MOP-Mediated Behavioral Responses in Addiction Models

The compound's unique combination of potent KOP antagonism (KB = 0.81 nM) and MOP antagonism (KB = 8.08 nM) with KOP-mediated antinociception makes it an exceptional tool for parsing the relative contributions of KOP and MOP receptor systems in stress-induced reinstatement paradigms. Researchers can leverage its pure antagonist profile to block KOP receptors without confounding partial agonist effects observed with CJ-15,208 [1].

Lead Optimization for Orally Bioavailable Dual KOP/MOP Antagonists Targeting Cocaine and Opioid Use Disorder

With subnanomolar functional KOP antagonist potency and demonstrated efficacy in preventing drug- and stress-induced reinstatement of cocaine-seeking behavior, c[L-Ala-D-Pro-L-Phe-D-Trp] serves as a validated starting point for medicinal chemistry campaigns. Recent progress with analogs achieving oral activity and preventing morphine reinstatement at 30 mg/kg p.o. validates the translational trajectory of this chemotype [1][2].

Development of Non-Addictive KOP-Mediated Analgesics with Reduced Respiratory Depression Liability

The compound's in vivo antinociceptive potency (ED50 = 1.99 nmol i.c.v.), comparable to morphine yet mediated exclusively through KOP receptors—as confirmed by knockout mouse studies—positions it as a lead for analgesics that may circumvent the abuse potential and respiratory depression associated with MOP agonists. Its lack of MOP agonist activity and absence of respiratory depression in related analogs support this development path [1].

Reference Standard for Macrocyclic Peptide KOP Antagonist Screening and Binding Assay Validation

With a well-characterized binding profile (Ki KOP = 3.07 nM, Ki MOP = 27.3 nM, Ki DOP = 8,330 nM) and functional antagonist data (KB KOP = 0.81 nM, KB MOP = 8.08 nM) across three opioid receptor subtypes, c[L-Ala-D-Pro-L-Phe-D-Trp] is an ideal reference compound for calibrating radioligand binding and GTPγS functional assays in laboratories studying macrocyclic peptide-opioid receptor interactions [1][3].

Quote Request

Request a Quote for c[L-Ala-D-pro-L-Phe-D-trp]

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.